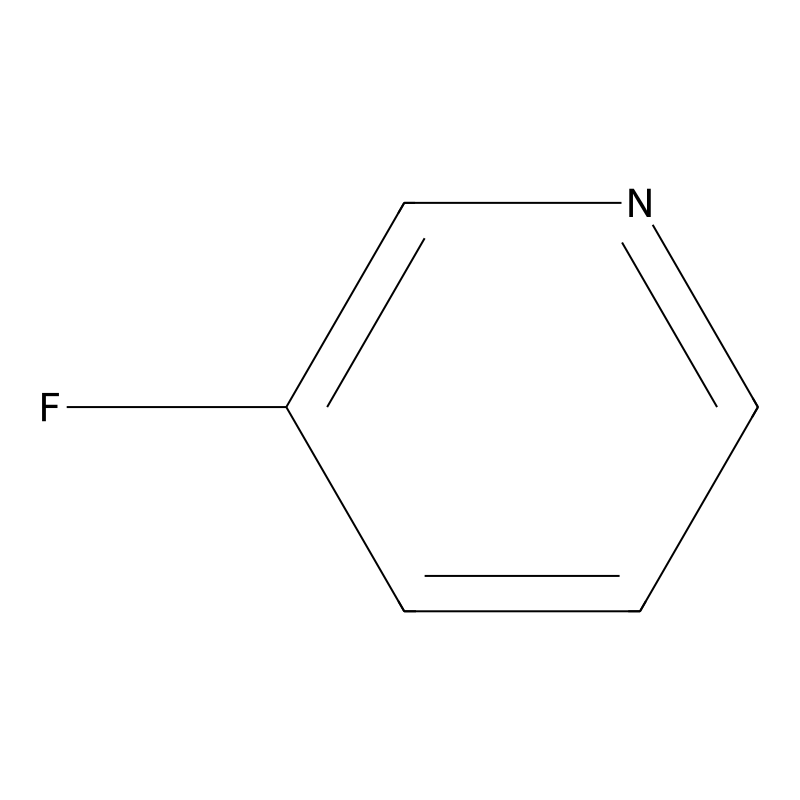3-Fluoropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Functionalized Pyridines:
3-Fluoropyridine serves as a valuable building block in the synthesis of more complex molecules, particularly functionalized pyridines. Its unique reactivity allows chemists to introduce various functional groups, such as halogens, at specific positions in the pyridine ring. A study published in the Journal of Organic Chemistry demonstrates its application in the synthesis of 3-halopyridin-4-yl-boronic acids and esters, which are important intermediates in the production of pharmaceuticals and other bioactive compounds [].
Understanding Intermolecular Interactions:
The presence of the fluorine atom in 3-fluoropyridine subtly alters its physical and chemical properties compared to unsubstituted pyridine. This makes it a valuable tool for researchers studying intermolecular interactions, such as hydrogen bonding and solvation. For instance, a study published in the Journal of Physical Chemistry A investigated the effects of fluorine substitution on the interaction between 3-fluoropyridine and water molecules, providing valuable insights into fundamental intermolecular forces [].
3-Fluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the third position of the pyridine ring. Its molecular formula is , and it has a molecular weight of 97.09 g/mol. The compound is known for its unique chemical properties, which arise from the electronegative fluorine atom, influencing both its reactivity and interactions with biological systems. It appears as a colorless to pale yellow liquid with a boiling point around 275 °C and a melting point of approximately 65-68 °C, indicating its stability under various conditions .
- Hydrodefluorination: This process involves the removal of fluorine to yield other pyridine derivatives, often facilitated by transition metal catalysts such as rhodium complexes under specific conditions .
- Regioselective Reactions: It can react with electron-deficient alkynes and phosphites to form polyfluoroalkylphosphonylated products, demonstrating its utility in synthesizing complex organic molecules .
- N-Oxide Formation: The compound can be oxidized to form 3-fluoropyridine N-oxide, which can act as an oxidant in further
Research indicates that 3-fluoropyridine exhibits various biological activities, including potential antimicrobial and antiviral properties. Its derivatives have been investigated for their efficacy against different pathogens, particularly in the context of respiratory infections and other viral diseases. The incorporation of fluorine into molecular structures often enhances metabolic stability and bioactivity, making compounds like 3-fluoropyridine valuable in medicinal chemistry .
Several methods exist for synthesizing 3-fluoropyridine:
- Direct Fluorination: This method involves treating pyridine with fluoride sources such as cesium fluoride or hydrofluoric acid under controlled conditions .
- Catalytic Hydrodefluorination: Utilizing transition metal catalysts, fluoroarenes can be converted into 3-fluoropyridines through hydrodefluorination processes, often yielding high selectivity and efficiency .
- Photoredox-Mediated Coupling: Recent advancements have introduced photoredox methods for synthesizing substituted 3-fluoropyridines from ketone components, showcasing innovative approaches in organic synthesis .
3-Fluoropyridine finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases.
- Agricultural Chemicals: The compound is utilized in developing agrochemicals due to its biological activity against pests and pathogens.
- Material Science: Its derivatives are explored for use in liquid-crystalline materials and other advanced materials due to their unique electronic properties .
Studies on the interactions of 3-fluoropyridine with biological systems reveal its potential as a scaffold for drug development. Investigations into its binding affinities with various biological targets indicate that modifications at the fluorinated position can significantly alter pharmacological profiles. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential in medicinal chemistry applications .
Several compounds share structural similarities with 3-fluoropyridine, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoropyridine | Fluorine at the second position; different reactivity patterns. | |
| 4-Fluoropyridine | Fluorine at the fourth position; used in similar applications but with distinct biological activities. | |
| Pyridine | Parent compound without fluorination; serves as a baseline for comparison. | |
| 3-Chloropyridine | Chlorinated analogue; offers insights into halogen effects on reactivity. |
The uniqueness of 3-fluoropyridine lies in its specific electronic properties conferred by the fluorine atom's electronegativity, which influences its reactivity and biological interactions differently compared to its chlorinated or unsubstituted counterparts. This characteristic makes it particularly valuable in pharmaceutical development and material science applications.
XLogP3
Boiling Point
LogP
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (96.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








